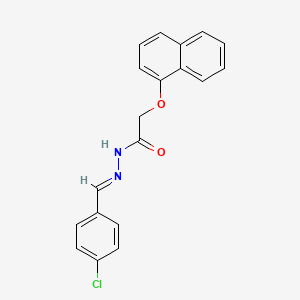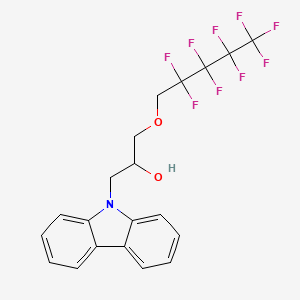
3-Benzyl-5-(p-chlorobenzylidene)rhodanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-(p-chlorobenzylidene)rhodanine is a compound belonging to the rhodanine family, which is known for its diverse biological activities. Rhodanines are a class of heterocyclic compounds containing a thiazolidine ring with a carbonyl group at the 4-position and a thiocarbonyl group at the 2-position. The presence of a benzylidene group at the 5-position and a p-chlorobenzylidene group at the 3-position enhances the compound’s biological activity, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(p-chlorobenzylidene)rhodanine typically involves the condensation of rhodanine with benzaldehyde derivatives. One common method is the Knoevenagel condensation reaction, where rhodanine reacts with benzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-(p-chlorobenzylidene)rhodanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The benzylidene groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the benzylidene moieties.
Applications De Recherche Scientifique
3-Benzyl-5-(p-chlorobenzylidene)rhodanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable tool in biological studies.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-(p-chlorobenzylidene)rhodanine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its ability to form strong interactions with proteins and nucleic acids is key to its biological activity. The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Benzylidene-3-methylrhodanine
- 5-(p-Chlorobenzylidene)-3-methylrhodanine
- 5-Benzylidene-3-(5-heptadecyl-1,3,4-thiadiazol-2-yl)imino thiazolidin-4-one
Uniqueness
3-Benzyl-5-(p-chlorobenzylidene)rhodanine stands out due to the presence of both benzyl and p-chlorobenzylidene groups, which enhance its biological activity. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in various applications .
Propriétés
Numéro CAS |
23509-49-1 |
|---|---|
Formule moléculaire |
C17H12ClNOS2 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
(5E)-3-benzyl-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClNOS2/c18-14-8-6-12(7-9-14)10-15-16(20)19(17(21)22-15)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
Clé InChI |
SXKLQIXSAPAAII-XNTDXEJSSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)Cl)/SC2=S |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Isopropyl (2E)-2-[4-(acetyloxy)benzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11985040.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11985054.png)
![4-benzyl-N-[(E)-(2,3,4-trimethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11985056.png)
![2,4-Dichloro-6-[7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11985070.png)

![7-[2-(4-bromophenyl)-2-oxoethyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985082.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B11985094.png)
![2-fluoro-N-(2,2,2-trichloro-1-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11985106.png)
